Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate
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Overview
Description
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate is an organic compound that features a tert-butyl group, an ethynyl group, and a cyclopentyl ring
Preparation Methods
The synthesis of tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the use of a palladium-catalyzed coupling reaction to introduce the ethynyl group onto the cyclopentyl ring. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate include:
Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: This compound features a hydroxy group instead of an ethynyl group and is used in similar synthetic applications.
Tert-butyl ((1S,3R)-3-methylcyclopentyl)carbamate: This compound has a methyl group in place of the ethynyl group and exhibits different reactivity and applications. The uniqueness of this compound lies in its ethynyl group, which provides distinct reactivity and potential for forming covalent bonds with molecular targets
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-ethynylcyclopentyl]carbamate |
InChI |
InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
InChI Key |
DTHXBYFRDCALDU-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#C |
Origin of Product |
United States |
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